2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile
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Overview
Description
2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation reaction between acetophenone, malononitrile, triethoxymethane, and primary amines, catalyzed by mesoporous materials . The reaction conditions often include moderate temperatures and the use of environmentally friendly catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of catalysts and solvents is crucial to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed under specific conditions to achieve desired substitutions.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Aminopyridine Derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Thiophene Derivatives: Although structurally different, thiophene-based compounds also show significant biological and industrial relevance.
Uniqueness: What sets 2-Amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-5-ethyl-4-phenyl-6-propylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-3-8-15-13(4-2)16(12-9-6-5-7-10-12)14(11-18)17(19)20-15/h5-7,9-10H,3-4,8H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVBAQGEBLLMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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